N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a benzo[b]thiophene moiety, a dihydrobenzo[b][1,4]dioxine moiety, and a sulfonamide group . These structural features suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystal structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group could potentially participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .Scientific Research Applications
Photochromic Systems
Non-symmetric diarylethenes containing a 1-benzothiophene ring have been synthesized for their photochromic properties. These compounds undergo reversible color changes upon exposure to light. Investigating the effects of substituting the thiophene ring at different positions provides insights into their absorption bands and reactivity .
Monoclonal Antibody Production Enhancement
“N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide” and its derivatives have shown promise in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. This application highlights their potential in biopharmaceutical research.
Antioxidant Properties
Novel benzothiophene derivatives, such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene, exhibit high antioxidant capacities. These compounds could be valuable in combating oxidative stress-related diseases .
Synthetic Methodology
Researchers have developed various synthetic methods for obtaining 1-benzothiophene-3-carboxylic acid derivatives. Notable approaches include tandem Rh-catalyzed intramolecular heterocyclization and CuBr/1,10-Phen-catalyzed Ullmann cross coupling. These methods enable efficient access to diverse benzothiophene derivatives .
Other Potential Applications
While the above fields represent key areas, there may be additional applications yet to be explored. Researchers should investigate the compound’s interactions with biological targets, its potential as a fluorescent probe, and its role in materials science.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c20-15(14-11-25-18-4-2-1-3-13(14)18)10-19-26(21,22)12-5-6-16-17(9-12)24-8-7-23-16/h1-6,9,11,15,19-20H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPVRBSVRWAYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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